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Compound Name: (2R)-Oxane-2-carboxylic acid

Cat. No.: B1353878

A Comparative Guide for Researchers and Drug Development Professionals

The (2R)-Oxane-2-carboxylic acid, also known as (2R)-tetrahydropyran-2-carboxylic acid,
represents a valuable chiral building block in modern medicinal chemistry. Its rigid cyclic
structure and stereochemistry offer a unique scaffold that can impart desirable pharmacokinetic
and pharmacodynamic properties to bioactive molecules. While a vast library of derivatives with
extensively documented biological activities is not readily available in the public domain, the
existing literature and its application in complex therapeutics underscore its strategic
importance. This guide provides an in-depth analysis of the known applications of this scaffold,
offering a comparative perspective against other therapeutic alternatives, and details the
experimental methodologies for its evaluation.

The (2R)-Oxane-2-carboxylic Acid Moiety: A Tool for
Enhanced Drug Properties

The primary utility of the (2R)-Oxane-2-carboxylic acid scaffold lies in its ability to serve as a
constrained analog of more flexible aliphatic or acyclic structures. This conformational
restriction can lead to several advantages in drug design:

» Enhanced Metabolic Stability: The cyclic nature of the oxane ring can protect adjacent
chemical bonds from enzymatic degradation, thereby increasing the metabolic half-life of a
drug candidate.
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» Improved Binding Selectivity: The defined stereochemistry and rigid conformation can lead to
more specific interactions with biological targets, such as enzyme active sites or receptor
binding pockets. This can result in increased potency and reduced off-target effects.

o Mimicry of Natural Ligands: The scaffold can be employed to mimic the structure of natural
amino acids or other endogenous molecules, facilitating the design of potent enzyme
inhibitors.[1]

Case Study: 2-(Tetrahydropyran-2'-
yl)benzimidazoles in Oncology and Beyond

A notable example of the therapeutic potential of oxane-2-carboxylic acid derivatives can be
found in the synthesis and biological evaluation of 2-(tetrahydropyran-2'-yl)benzimidazoles. A
study exploring these compounds revealed moderate antitumor activity and significant tracheal
relaxant effects.

Antitumor Activity

One derivative, 5,6-dichloro-2-(tetrahydropyran-2-yl)-benzimidazole, was found to inhibit the
growth of 19 different human tumor cell lines at near micromolar concentrations.[2] This broad-
spectrum antiproliferative activity suggests a potential mechanism of action that targets a
fundamental cellular process.

Tracheal Relaxant Activity

Several compounds in this series demonstrated significant in vitro tracheal relaxant activity,
outperforming the established bronchodilator theophylline and showing comparable efficacy to
amrinone.[2] This suggests a potential application in the treatment of respiratory conditions
such as asthma or chronic obstructive pulmonary disease (COPD).

Table 1: Comparative Biological Activity of 2-(Tetrahydropyran-2'-yl)benzimidazole Derivatives
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Antitumor Activity L
o Tracheal Relaxant Activity
Compound (Inhibition of 19 Human L
. (in vitro)

Tumor Cell Lines)
5,6-dichloro-2-
(tetrahydropyran-2-yl)- Near micromolar inhibition Significant
benzimidazole
Other active derivatives (4, 6, -~ Significant (superior to

Not specified )
8, 10) theophylline)
Theophylline (Reference) Not applicable Standard
Amrinone (Reference) Not applicable Comparable

Case Study: A Complex Biologic Incorporating the
Oxane-2-Carboxylic Acid Scaffold

The versatility of the (2R)-Oxane-2-carboxylic acid moiety is further highlighted by its
incorporation into complex biological drugs. One such example is a pegylated form of a
recombinant human granulocyte colony-stimulating factor (G-CSF) analogue. The full IUPAC
name of a component of this complex molecule is (2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-
acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-ylJoxy-3,4-dihydroxyoxan-2-yllmethoxy]-4-
hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyllJamino]-6-[(1R,2R)-1,2,3-
trinydroxypropylJoxane-2-carboxylic acid.[3]

In this context, the oxane-2-carboxylic acid component likely serves as a linker or a part of the
complex carbohydrate structure, contributing to the overall stability, solubility, and
pharmacokinetic profile of the biologic drug. This application underscores the role of this
scaffold in advanced drug delivery and formulation.

Experimental Protocols
Synthesis of 2-(Tetrahydropyran-2'-yl)benzimidazoles

A general synthetic route to this class of compounds involves the condensation of a substituted
o-phenylenediamine with tetrahydropyran-2-carboxylic acid or its corresponding aldehyde.
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Step-by-Step Methodology:

Activation of Carboxylic Acid: Tetrahydropyran-2-carboxylic acid is converted to its more
reactive acid chloride or activated ester.

Condensation: The activated carboxylic acid derivative is reacted with the appropriately
substituted o-phenylenediamine in an inert solvent.

Cyclization: The resulting amide intermediate is then cyclized, often under acidic or thermal
conditions, to form the benzimidazole ring.

Purification: The final product is purified using standard techniques such as recrystallization
or column chromatography.

In Vitro Antitumor Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

Cell Culture: Human tumor cell lines are cultured in appropriate media and seeded into 96-
well plates.

Compound Treatment: The cells are treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48-72 hours).

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of
formazan crystals by metabolically active cells.

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

Absorbance Measurement: The absorbance of the resulting solution is measured using a
microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to
the number of viable cells.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-
response curves.
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In Vitro Tracheal Relaxant Assay

The relaxant effect on airway smooth muscle can be assessed using isolated tracheal ring
preparations.

Step-by-Step Methodology:

o Tissue Preparation: Tracheal rings are isolated from a suitable animal model (e.g., guinea
pig) and mounted in an organ bath containing a physiological salt solution.

» Contraction Induction: The tracheal rings are pre-contracted with a spasmogen (e.g.,
histamine or carbachol).

o Compound Addition: Cumulative concentrations of the test compounds are added to the
organ bath.

» Response Measurement: The relaxation of the tracheal rings is measured isometrically using
a force transducer.

o Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction, and
the EC50 (half-maximal effective concentration) is determined.

Mechanistic Considerations and Future Directions

The precise mechanisms of action for the observed antitumor and tracheal relaxant activities of
2-(tetrahydropyran-2'-yl)benzimidazole derivatives require further investigation. The broad-
spectrum anticancer activity may suggest interference with a fundamental cellular pathway,
while the tracheal relaxant effects could involve modulation of ion channels or signaling
pathways that regulate smooth muscle tone.

The (2R)-Oxane-2-carboxylic acid scaffold remains an under-explored area with significant
potential for the development of novel therapeutics. Future research should focus on:

o Library Synthesis: The systematic synthesis and screening of a diverse library of (2R)-
Oxane-2-carboxylic acid derivatives to identify new lead compounds for various diseases.

o Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to optimize the potency,
selectivity, and pharmacokinetic properties of active compounds.
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e Mechanism of Action Studies: In-depth investigations to elucidate the molecular targets and
signaling pathways responsible for the observed biological effects.

Logical Relationships and Experimental Workflow

Drug Discovery & Development
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Caption: Drug discovery workflow utilizing the (2R)-Oxane-2-carboxylic acid scaffold.

Conclusion

While the publicly available data on the biological activities of a wide range of (2R)-Oxane-2-
carboxylic acid derivatives is limited, the existing evidence strongly supports its value as a
strategic scaffold in drug discovery. Its ability to impart favorable physicochemical and
pharmacological properties makes it an attractive building block for the synthesis of novel
therapeutics. The case studies presented here, from small molecule inhibitors to complex
biologics, highlight the diverse applications of this versatile moiety. Further exploration of this
chemical space is warranted and holds the promise of yielding new and effective treatments for
a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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